molecular formula C23H22FN7O3 B2525584 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920184-83-4

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2525584
CAS No.: 920184-83-4
M. Wt: 463.473
InChI Key: IVSVKTRNENXMNB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound that integrates multiple functional groups including a fluorophenoxy group, a triazolopyrimidine structure, a methoxyphenyl segment, and a piperazine ring. This compound's intricate structure suggests potential utility in medicinal chemistry due to its capacity to engage in various interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically begins with the preparation of intermediate compounds, involving nucleophilic aromatic substitution, cyclization, and condensation reactions under controlled conditions.

  • Step 1: : Nucleophilic substitution to introduce the fluorophenoxy group onto an aryl ring.

  • Step 2: : Formation of the triazolopyrimidine core through cyclization.

  • Step 3: : Coupling the intermediate with a piperazine derivative.

  • Step 4: : Final condensation with a methoxyphenyl substituent.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but emphasizes yield optimization and cost-effectiveness. This involves the use of continuous flow reactors, solvent recycling, and process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can participate in a range of chemical reactions due to its functional groups.

  • Oxidation: : Potential to undergo oxidation at the methoxy group.

  • Reduction: : Reduction reactions can target the triazolopyrimidine moiety.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminium hydride.

  • Substitution: : Conditions vary with the substituent, often using bases or acids to facilitate the reaction.

Major Products Formed

The reactions yield derivatives of the original compound, introducing new functional groups or altering existing ones, which can be characterized using spectroscopic methods.

Scientific Research Applications

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone finds applications across multiple fields:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential interactions with biological targets, aiding in the study of cellular processes.

  • Medicine: : Investigated for therapeutic potential, particularly in areas requiring modulation of specific molecular pathways.

  • Industry: : Incorporated in materials science for developing advanced functional materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core, in particular, may interact with kinase enzymes, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-bromophenoxy)-1-(4-(3-(3-hydroxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Uniqueness

The presence of the methoxyphenyl and fluorophenoxy groups in 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone distinguishes it from its analogs, potentially enhancing its binding affinity and specificity for certain biological targets.

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with CAS number 920184-83-4 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its anticancer and enzyme inhibitory effects.

  • Molecular Formula : C23H22FN7O3
  • Molecular Weight : 463.5 g/mol
  • Structure : The compound features a triazolopyrimidine core, which is known for its interaction with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the triazolo-pyrimidine structure followed by the introduction of the piperazine and fluorophenoxy groups. Detailed synthetic pathways are often documented in research articles focusing on similar heterocyclic compounds.

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Compounds similar to the target compound have demonstrated IC50 values in the range of 0.98 to 6.2 µM against these cell lines, indicating potent antiproliferative activity .

Enzyme Inhibition

The presence of the triazole ring is particularly noteworthy as it engages in hydrogen bonding with enzyme active sites, enhancing its inhibitory potential against various enzymes:

  • Target Enzymes : Aromatase, cholinesterase, and carbonic anhydrase.
  • Mechanism : The triazole fragment facilitates interactions that may lead to competitive inhibition of these enzymes, which are crucial in cancer progression and other diseases .

Case Studies

  • Study on Triazolo-Pyrimidines :
    • A recent study synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer activities.
    • Results showed that specific modifications to the structure increased potency against MCF-7 cells with IC50 values reaching as low as 1.05 µM .
  • Enzyme Inhibition Study :
    • Another study focused on the inhibitory effects of triazole derivatives on cholinesterase.
    • The findings indicated that certain modifications in the piperazine moiety enhanced binding affinity, leading to significant inhibition rates compared to standard inhibitors .

Data Summary Table

PropertyValue
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
Anticancer Activity (IC50)0.98 - 6.2 µM
Target EnzymesAromatase, Cholinesterase
Synthesis MethodMulti-step organic synthesis

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVKTRNENXMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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